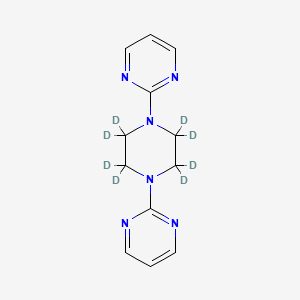

2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8

Description

Significance of Pyrimidine (B1678525) and Piperazine (B1678402) Scaffolds in Modern Chemical Research

The pyrimidine ring is a fundamental component of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. researchgate.net This inherent biological relevance has made it a cornerstone for the design of a wide array of therapeutic agents. nih.govmdpi.com Its nitrogen atoms are adept at forming hydrogen bonds and participating in dipole-dipole interactions with biological targets, making it a versatile building block in medicinal chemistry. researchgate.netnih.gov Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com

Piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, is another crucial scaffold in pharmaceutical sciences. researchgate.net Its presence in a molecule can influence solubility, lipophilicity, and acid-base properties, which are critical for a drug's pharmacokinetic profile. The piperazine nucleus is a key feature in drugs targeting the central nervous system, as well as in agents with cardiovascular and other therapeutic effects. researchgate.net

The hybridization of pyrimidine and piperazine scaffolds has led to the development of numerous successful drugs. researchgate.net This combination often enhances biological activity by presenting a unique three-dimensional structure that can effectively interact with multiple biological targets. researchgate.netnih.gov A notable example is the anxiolytic drug Buspirone, where a pyrimidinylpiperazine moiety is a key structural feature. wikipedia.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N6 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1,4-di(pyrimidin-2-yl)piperazine |

InChI |

InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2/i7D2,8D2,9D2,10D2 |

InChI Key |

CGDIIYVMINKXRL-UFBJYANTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC=CC=N2)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3 |

Origin of Product |

United States |

The Power of Deuterium: Enhancing Analytical Precision

Role of Deuterium Labeling in Advanced Molecular Probing and Mechanistic Elucidation

Deuterium labeling, or deuteration, involves the selective replacement of hydrogen atoms in a molecule with deuterium atoms. nih.gov This substitution, while a subtle structural modification, can have a significant impact on the molecule's physicochemical properties without altering its fundamental chemical reactivity. nih.gov One of the most critical applications of deuterium labeling is in the preparation of internal standards for quantitative analysis, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org

In quantitative bioanalysis, an ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest. researchgate.net A stable isotope-labeled version of the analyte is considered the gold standard for this purpose. researchgate.net When a deuterated internal standard is added to a biological sample, it behaves almost identically to the non-deuterated analyte during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. nih.gov This co-eluting, yet mass-differentiated, standard allows for highly accurate and precise quantification by correcting for variations in sample processing and instrument response. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2,2 1,4 Piperazinediyl Bis Pyrimidine D8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation Analysis and Positional Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds like 2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8, NMR is crucial for confirming the sites and extent of deuterium incorporation.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR spectra for deuterated compounds show signals corresponding to the positions where deuterium atoms have replaced hydrogen atoms. wikipedia.orgsigmaaldrich.com This technique is exceptionally effective for verifying the success of deuteration and determining the isotopic enrichment at specific sites. sigmaaldrich.com

Table 1: Expected NMR Data for this compound This table presents hypothetical but expected NMR data based on the analysis of its non-deuterated analog and known principles of NMR spectroscopy.

| Nucleus | Structure Fragment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | Pyrimidine-H4, H6 | ~8.35 | Doublet | Protons on the pyrimidine (B1678525) rings. |

| Pyrimidine-H5 | ~6.55 | Triplet | Proton on the pyrimidine rings. | |

| Piperazine-H (residual) | ~3.85 | Singlet (broad) | A very low intensity signal from any remaining, non-deuterated sites on the piperazine (B1678402) ring. | |

| ²H NMR | Piperazine-D | ~3.85 | Singlet (broad) | A strong signal confirming the incorporation of deuterium on the piperazine ring. wikipedia.org |

| ¹³C NMR | Pyrimidine-C2 | ~161.5 | - | Carbon attached to the piperazine nitrogen. |

| Pyrimidine-C4, C6 | ~157.5 | - | Pyrimidine ring carbons. | |

| Pyrimidine-C5 | ~110.0 | - | Pyrimidine ring carbon. | |

| Piperazine-C (C-D) | ~43.5 | Multiplet | Carbon of the deuterated piperazine ring, showing coupling to deuterium. |

While the deuterium atoms in this compound are attached to carbon atoms and are non-exchangeable under typical conditions, ¹H NMR is still a vital complementary technique. It is primarily used to confirm the absence of significant proton signals in the region corresponding to the piperazine ring, thereby verifying the high level of deuteration. sigmaaldrich.com

In some molecules, protons attached to heteroatoms like oxygen or nitrogen are "exchangeable" and can be replaced by deuterium when a solvent like D₂O is added. acdlabs.com This is observed as the disappearance of the corresponding peak in the ¹H NMR spectrum. acdlabs.com For this compound, this technique is less about exchange rates—as C-H bonds are stable—and more about confirming the isotopic purity. A high-resolution ¹H NMR spectrum would be dominated by the signals from the pyrimidine rings, while the integral of any residual proton signals from the piperazine ring would be compared to the pyrimidine signals to quantify the isotopic purity. huji.ac.il

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, enabling the determination of its elemental formula. For isotopically labeled compounds, it is essential for confirming the molecular weight shift due to deuterium incorporation and assessing isotopic purity. clearsynth.com

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected ion by colliding it with neutral gas molecules. wikipedia.orgnationalmaglab.org The resulting fragment ions provide structural information. Deuterium labeling is a powerful tool in CID studies because the mass shift of the fragments reveals which parts of the molecule they originated from. nih.gov

In the analysis of this compound, the precursor ion [M+H]⁺ would be selected and fragmented. The key fragmentation pathways for piperazine derivatives typically involve the cleavage of the C-N bonds within the piperazine ring or the bonds connecting the ring to its substituents. xml-journal.netresearchgate.net Since the deuterium atoms are located on the piperazine ring, any fragment containing this ring will exhibit an +8 mass shift compared to the non-deuterated analog. For instance, cleavage of one pyrimidine group would result in a deuterated fragment, allowing for unambiguous pathway assignment.

Table 2: Hypothetical HRMS Fragmentation Data for this compound This table outlines expected fragment ions based on known fragmentation patterns of piperazine derivatives. xml-journal.netresearchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Significance |

| [M+H]⁺ ~323.23 | ~244.18 | [C₁₂H₁₀D₈N₅]⁺ | Loss of a pyrimidine radical, fragment contains the intact d8-piperazine-pyrimidine core. |

| ~168.16 | [C₈H₅D₈N₃]⁺ | Fragment containing the d8-piperazine ring attached to one pyrimidine ring. | |

| ~94.13 | [C₄H₆D₈N₂]⁺ | The protonated d8-piperazine ring, indicating cleavage of both pyrimidine groups. | |

| ~79.05 | [C₄H₅N₂]⁺ | The pyrimidinyl cation, a fragment with no deuterium label. |

When used as an internal standard, this compound will be present in a complex mixture alongside its non-deuterated (or "light") counterpart. Mass spectrometry can distinguish these based on their mass difference. The isotopic pattern of a molecule is the distribution of peaks arising from the natural abundance of heavy isotopes (like ¹³C and ¹⁵N). researchgate.net

For the deuterated standard, the entire isotopic pattern is shifted by approximately +8 Da. researchgate.net HRMS allows for the clear resolution of the isotopic cluster of the deuterated standard from that of the non-deuterated analyte. Analyzing the relative intensities of these patterns allows for precise quantification. clearsynth.com Furthermore, analyzing the isotopic distribution within the cluster for the d8-compound can confirm the degree of enrichment and identify the presence of partially deuterated species (e.g., d7, d6), which is crucial for the accuracy of quantitative assays. nih.gov

Chromatographic Techniques for Separation and Purity Assessment in Research Applications

Chromatography is essential for separating the deuterated standard from impurities and for assessing its chemical purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed.

When using isotopically labeled internal standards, it is ideal for the labeled and unlabeled compounds to co-elute (have the same retention time). aptochem.com However, a phenomenon known as the "chromatographic isotope effect" can sometimes cause partial separation, particularly in reversed-phase HPLC, where the deuterated compound may elute slightly earlier than its non-deuterated analog. acs.orgnih.gov This is because deuterium substitution can subtly alter the molecule's polarity. nih.gov Therefore, chromatographic methods must be carefully developed and validated to ensure that this effect does not compromise the accuracy of quantification. acs.org HPLC coupled with UV detection can assess chemical purity by detecting non-UV-active impurities, while coupling to a mass spectrometer (LC-MS) provides the highest level of specificity for both purity assessment and quantitative analysis. researchgate.net

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase Example | Application |

| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Purity assessment, separation from non-polar impurities, and quantitative analysis via LC-MS. xml-journal.net |

| Normal-Phase HPLC | Silica or Cyano | Hexane/Isopropanol | Separation from polar impurities. |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5ms) | Inert carrier gas (e.g., Helium) | Analysis of volatile impurities; requires derivatization if the compound is not sufficiently volatile. |

| Thin-Layer Chromatography (TLC) | Silica gel plate | Ethyl acetate/Hexane mixture | Rapid purity check and reaction monitoring during synthesis. |

Vibrational Spectroscopy (IR, Raman) for Structural Conformational Insights

The vibrational spectrum of this compound is fundamentally determined by the vibrations of the piperazine and pyrimidine rings, the C-N bonds linking them, and the C-D bonds of the deuterated pyrimidine moieties. Both IR and Raman spectroscopy provide complementary information. IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in the polarizability of the molecule.

The piperazine ring typically exists in a chair conformation, though boat conformations can also be present, particularly in complex molecules. nih.govrsc.org The vibrational modes of the piperazine ring include C-H stretching, C-C stretching, C-N stretching, and various deformation modes (scissoring, wagging, twisting, and rocking) of the CH2 groups. In the context of this compound, the substitution of two hydrogen atoms on the nitrogen atoms with pyrimidine rings will influence the electronic distribution and force constants of the piperazine ring, leading to shifts in its characteristic vibrational frequencies compared to unsubstituted piperazine.

The pyrimidine rings have their own set of characteristic vibrations, including C-H (or in this case, C-D) stretching, C-N stretching, C=C stretching, and ring breathing modes. nih.govtandfonline.com The deuteration of the pyrimidine rings at all non-bridgehead positions (d8) will have a significant and predictable impact on the vibrational spectrum. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching and bending vibrations will appear at considerably lower frequencies than their C-H counterparts. This isotopic shift is a well-documented phenomenon and is invaluable for assigning vibrational modes. libretexts.orgajchem-a.com The relationship between the vibrational frequency (ν) and the reduced mass (μ) of the vibrating atoms is given by the formula for a simple harmonic oscillator:

ν ∝ 1/√μ

Since the reduced mass of a C-D bond is greater than that of a C-H bond, the corresponding vibrational frequency will be lower, typically by a factor of approximately 1/√2 (around 1.35-1.41). libretexts.org

A theoretical assignment of the principal vibrational modes for both the deuterated and non-deuterated forms of 2,2'-(1,4-Piperazinediyl)bis-pyrimidine is presented in the table below. The wavenumbers for the non-deuterated compound are based on typical values for piperazine and pyrimidine derivatives, while the wavenumbers for the d8 analog are predicted based on the expected isotopic shift.

Interactive Data Table: Predicted Vibrational Modes

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) for 2,2'-(1,4-Piperazinediyl)bis-pyrimidine | Predicted Wavenumber (cm⁻¹) for this compound | Expected in Spectrum |

| C-H Stretch | Pyrimidine Ring | ~3100-3000 | - | IR, Raman |

| C-D Stretch | Pyrimidine Ring | - | ~2300-2200 | IR, Raman |

| C-H Stretch | Piperazine Ring | ~2950-2850 | ~2950-2850 | IR, Raman |

| C=N/C=C Stretch | Pyrimidine Ring | ~1600-1450 | ~1580-1430 | IR, Raman |

| CH₂ Scissoring | Piperazine Ring | ~1470-1440 | ~1470-1440 | IR |

| Ring Breathing | Pyrimidine Ring | ~1000-950 | ~980-930 | Raman |

| C-N Stretch | Piperazine & Pyrimidine-N | ~1350-1200 | ~1340-1190 | IR, Raman |

| C-H In-plane Bend | Pyrimidine Ring | ~1250-1000 | - | IR, Raman |

| C-D In-plane Bend | Pyrimidine Ring | - | ~950-750 | IR, Raman |

| C-H Out-of-plane Bend | Pyrimidine Ring | ~900-700 | - | IR |

| C-D Out-of-plane Bend | Pyrimidine Ring | - | ~700-550 | IR |

| Ring Puckering | Piperazine Ring | < 400 | < 400 | Raman |

Computational and Theoretical Investigations of 2,2 1,4 Piperazinediyl Bis Pyrimidine D8

Molecular Modeling and Conformational Analysis of the Piperazine-Pyrimidine System

The three-dimensional structure of the 2,2'-(1,4-Piperazinediyl)bis-pyrimidine system is governed by the conformational flexibility of the central piperazine (B1678402) ring and the rotational freedom around the C-N bonds connecting it to the two pyrimidine (B1678525) rings.

Piperazine Ring Conformation: N-arylpiperazines are a well-studied class of compounds, and computational studies consistently show that the piperazine ring predominantly adopts a stable chair conformation . mdpi.comnih.gov This conformation minimizes steric strain and is the expected ground-state geometry for the piperazine core in the title compound. Other less stable conformations, such as the boat or twist-boat, are significantly higher in energy and are not expected to be populated to a large extent under normal conditions.

Computational methods like molecular mechanics (MM) and Density Functional Theory (DFT) can be used to calculate the potential energy surface of the molecule as a function of these key torsional angles, allowing for the identification of the most stable conformers and the energy barriers between them. nih.govsemanticscholar.org

| Structural Feature | Predicted Dominant Conformation | Controlling Factors | Supporting Evidence |

|---|---|---|---|

| Piperazine Ring | Chair | Minimization of torsional and steric strain. | Consistent findings in computational studies of N-arylpiperazines. mdpi.comnih.gov |

| Relative Pyrimidine Orientation | Anti-periplanar | Minimization of steric hindrance and dipole-dipole repulsion between pyrimidine rings. | Studies on long-chain arylpiperazines suggest extended conformations are often favored. mdpi.com |

| Pyrimidine-Piperazine Torsion | Non-coplanar | Steric interactions between ortho-hydrogens (or deuteriums) of pyrimidine and piperazine hydrogens. | Observed in crystal structures and modeling of related N-arylpiperazines. mdpi.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for understanding the electronic properties of molecules. modern-journals.comjchemrev.comjchemrev.com For 2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8, these calculations can elucidate its reactivity, stability, and electronic distribution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor. modern-journals.com For this molecule, the HOMO is expected to have significant contributions from the nitrogen-rich pyrimidine rings and the lone pairs of the piperazine nitrogens.

LUMO: The energy of the LUMO (ELUMO) relates to the ability to accept electrons; a lower ELUMO suggests a better electron acceptor. modern-journals.com The LUMO is likely to be localized over the electron-deficient pyrimidine rings.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity. indexcopernicus.com DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to compute these values for various pyrimidine derivatives. modern-journals.comjchemrev.com

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict chemical behavior. These include:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Chemical Hardness (η): ≈ (ELUMO - EHOMO) / 2

Electronegativity (χ): ≈ -(ELUMO + EHOMO) / 2

Electrophilicity Index (ω): = χ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of the molecule with other compounds.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative nitrogen atoms of the pyrimidine rings, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the piperazine ring.

| Parameter | Typical Calculated Value (eV) | Interpretation | Reference Method |

|---|---|---|---|

| EHOMO | -5.8 to -6.2 | Electron-donating ability. | DFT/B3LYP/6-311++G(2d,2p) modern-journals.com |

| ELUMO | -1.0 to -1.5 | Electron-accepting ability. | DFT/B3LYP/6-311++G(2d,2p) modern-journals.com |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.0 | Chemical stability and reactivity. | DFT/B3LYP/6-311+G(d,p) jchemrev.com |

Simulation of Deuterium (B1214612) Isotope Effects on Molecular Dynamics and Energetics

The substitution of eight hydrogen atoms with deuterium on the pyrimidine rings introduces subtle but significant changes in the molecule's properties, known as deuterium isotope effects. These effects primarily arise from the mass difference between protium (B1232500) (H) and deuterium (D).

Molecular Dynamics and Intermolecular Interactions: Molecular dynamics (MD) simulations can be used to study how deuteration affects the molecule's motion and its interactions with its environment. nih.govpurdue.edu

Molecular Volume and Polarizability: Due to the lower ZPE and smaller vibrational amplitude of the C-D bond, deuterated compounds often have a slightly smaller average molecular volume and lower polarizability than their protiated analogs. cchmc.org

Hydrogen/Deuterium Bonding: While electronically identical, deuterium bonds (D-bonds) are often observed to be slightly stronger and shorter than the corresponding hydrogen bonds (H-bonds). nih.gov This is known as the Ubbelohde effect. rsc.orgmdpi.com In a condensed phase, this could lead to altered solvation properties and intermolecular packing for the d8-compound compared to the non-deuterated version. Classical MD simulations can incorporate these quantum effects by using modified force fields specifically parameterized for deuterated species. nih.gov

These subtle energetic and dynamic changes can influence the pharmacokinetic and metabolic profile of a molecule, which is a primary reason for the use of deuterated compounds in drug development.

Predictive Analysis of Spectroscopic Properties and Fragmentation Patterns

Computational methods can predict spectroscopic data, which is essential for the characterization of new compounds like this compound.

NMR Spectroscopy: The most direct consequence of deuteration in NMR spectroscopy is the disappearance of signals for the substituted nuclei.

1H NMR: The proton NMR spectrum of the d8 compound would be significantly simpler than its non-deuterated analog. The signals corresponding to the pyrimidine ring protons would be absent. Only the signals for the eight protons on the piperazine ring would be observed, likely appearing as a multiplet in the 3-4 ppm range. nih.gov

13C NMR: In the carbon NMR spectrum, the carbons directly bonded to deuterium (C-D) will show a characteristic triplet multiplicity (due to coupling with deuterium, which has a spin I=1) and their signals will be significantly attenuated. Furthermore, deuterium substitution can cause small shifts in the resonance of nearby carbon atoms, known as deuterium isotope shifts (nΔC(D)), which are typically upfield. mdpi.com These isotope effects can be predicted using DFT calculations of nuclear shielding constants. mdpi.com

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) is a common technique for determining the structure of organic compounds through their fragmentation patterns. sapub.orgresearchgate.netlibretexts.org

Molecular Ion: The molecular ion peak ([M]+•) for this compound would appear at a mass-to-charge ratio (m/z) that is 8 units higher than its non-deuterated counterpart due to the eight deuterium atoms.

Fragmentation Pathways: Studies on bis-pyrimidines and piperazine derivatives suggest several likely fragmentation pathways. sapub.orgresearchgate.net A primary fragmentation would be the cleavage of the piperazine ring or the C-N bonds connecting it to the pyrimidine rings.

Cleavage of the piperazine ring: This can lead to fragments corresponding to the loss of ethylene (B1197577) or other small neutral fragments from the piperazine core.

Formation of pyrimidine-containing ions: A major fragment would likely correspond to the deuterated pyrimidinylpiperazine cation radical, [C₄D₄N₂-C₄H₈N₂]+•, or the deuterated pyrimidine cation itself, [C₄D₄N₂]+•.

Retro-Diels-Alder (RDA) type fragmentation: Pyrimidine rings can undergo characteristic RDA fragmentation, leading to the loss of neutral molecules like deuterated hydrogen cyanide (DCN).

The presence of deuterium atoms serves as a clear label, allowing for the unambiguous identification of fragments containing the pyrimidine rings.

| Technique | Predicted Observation | Rationale |

|---|---|---|

| 1H NMR | Absence of pyrimidine proton signals; signals for piperazine protons remain. | Substitution of H with D on pyrimidine rings. |

| 13C NMR | Triplet multiplicity and reduced intensity for C-D carbons; small upfield shifts for adjacent carbons. | 13C-D coupling (spin I=1 for D) and deuterium isotope effects. mdpi.com |

| Mass Spec (EI-MS) | Molecular ion peak (M+•) is 8 m/z units higher than the non-deuterated analog. | Presence of eight deuterium atoms. |

| Mass Spec (EI-MS) | Fragments corresponding to deuterated pyrimidine and piperazine moieties. | Characteristic fragmentation of pyrimidines and piperazines. sapub.orgresearchgate.net |

Mechanistic Investigations and Chemical Reactivity of 2,2 1,4 Piperazinediyl Bis Pyrimidine D8

Elucidation of Reaction Pathways and Intermediates Using Deuterium (B1214612) as a Tracer

Isotopic labeling, particularly with deuterium, is a fundamental technique for tracing the fate of molecules through complex reaction sequences and for determining reaction mechanisms. In 2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8, the eight deuterium atoms on the pyrimidine (B1678525) rings act as silent markers that can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

While specific mechanistic studies employing this deuterated compound are not prevalent in the literature, its structure allows for hypothetical investigation into several reaction types. For instance, any reaction involving the substitution or abstraction of an atom from the pyrimidine ring would exhibit a kinetic isotope effect (KIE).

Key Research Findings:

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. Therefore, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound compared to its non-deuterated counterpart. Studying the KIE for reactions such as electrophilic aromatic substitution on the pyrimidine ring could confirm the mechanism. For example, if a reaction proceeds via a mechanism where the C-D bond is broken in the slowest step, a significant KIE would be observed.

Metabolic Pathway Elucidation: In metabolic studies, tracking the d8 label would allow researchers to distinguish between the parent compound and its metabolites. If a metabolite retains the d8-pyrimidine moiety, it indicates that the metabolic transformation occurred elsewhere, such as on the piperazine (B1678402) ring (e.g., N-dealkylation or oxidation). Conversely, the loss or modification of the deuterated portion would pinpoint metabolic activity on the pyrimidine ring itself.

Studies on the Chemical Stability and Degradation in Controlled Solvent Systems

The stability of a compound is critical for its use as an analytical standard and for understanding its persistence and transformation. The degradation of this compound can be inferred from studies on its core components: piperazine and pyrimidine. The piperazine ring is often the most reactive part of such molecules, susceptible to both thermal and oxidative degradation.

Research on aqueous piperazine (PZ) solutions, often used in carbon capture technologies, reveals key degradation pathways. researchgate.netutexas.edu

Degradation Mechanisms:

Thermal Degradation: At elevated temperatures (135-175 °C), piperazine degradation is typically first-order and can proceed via SN2 substitution reactions. utexas.edu For the title compound, this could involve a ring-opening reaction of the piperazine moiety, potentially initiated by another molecule of the same compound. utexas.edu Studies show that increasing ring size (e.g., homopiperazine) or adding methyl substituents can enhance the degradation rate compared to piperazine. researchgate.net

Oxidative Degradation: The presence of oxygen and metal ions like copper (Cu²⁺) can significantly accelerate the degradation of piperazine. utexas.edu The reaction with OH radicals, for instance, can proceed via both C-H and N-H abstraction, leading to products like 1,2,3,6-tetrahydropyrazine and various nitro- and nitroso-derivatives. nih.gov For this compound, oxidation would likely target the N-H or C-H bonds of the piperazine ring.

The stability is also influenced by the solvent system. Studies have shown that blending piperazine with other solvents, such as certain amines or potassium hydroxide, can increase its degradation rate. hw.ac.uk

Table 1: Factors Influencing Piperazine Degradation

| Factor | Effect on Degradation Rate | Key Products | Reference |

|---|---|---|---|

| High Temperature | Increases rate (First-order kinetics) | N-formylpiperazine, Ammonium (B1175870) | utexas.edu |

| Copper (Cu²⁺) Ions | Strong catalytic effect, rapid increase | Ethylenediamine, Carboxylates | utexas.edu |

| Iron (Fe²⁺) Ions | Weak catalytic effect | Not specified | utexas.edu |

| CO₂ Loading | Inhibits degradation | - | hw.ac.uk |

| KOH Blending | Enhances oxidation | - | hw.ac.uk |

| OH Radicals | Initiates photo-oxidation | 1,2,3,6-tetrahydropyrazine, Nitropiperazines | nih.gov |

Investigation of Ligand-Metal Interactions and Coordination Chemistry

The presence of multiple nitrogen atoms in this compound makes it a potential ligand for metal ions. The two pyrimidine rings and the piperazine ring offer several potential coordination sites. The geometry of the molecule suggests it could act as a bridging ligand, coordinating to two different metal centers, or as a chelating ligand to a single metal center, although the latter might be sterically constrained.

Research on similar bis-pyrimidine and bis-terpyridine ligands demonstrates a rich coordination chemistry. researchgate.netnih.gov These types of ligands can form well-defined structures with transition metals like iron(II), zinc(II), and copper(II). researchgate.netacs.orgacs.org

Potential Coordination Modes:

Bridging Ligand: The most likely coordination mode involves the piperazine nitrogen atoms or, more likely, one nitrogen atom from each pyrimidine ring, bridging two metal centers. This could lead to the formation of dinuclear or polynuclear coordination polymers. nih.govacs.org

Bidentate Chelation: The two nitrogen atoms of a single pyrimidine ring could coordinate to a metal ion, but this is less common. Alternatively, one nitrogen from the piperazine and one from an adjacent pyrimidine ring could chelate a metal ion.

Complex Formation: The interaction with metal ions can lead to the formation of discrete molecular complexes or extended polymeric structures. Studies on related bis-tridentate ligands show they can form dimetallic "racks" with defined metal-metal interactions. researchgate.net The electronic properties of such complexes can be tuned by the choice of metal and the specific geometry of the ligand. x-mol.com

Reactivity Profiling in Organic Transformations and Derivatization Reactions

The reactivity of this compound is dictated by the nucleophilic character of the piperazine nitrogens and the electrophilic nature of the deuterated pyrimidine rings. A significant body of research exists on the synthesis of pyrimidine-piperazine hybrids, which provides a roadmap for potential derivatization reactions. nih.govresearchgate.net

Potential Reactions:

At the Piperazine Ring: The piperazine moiety is a secondary amine and is expected to undergo typical reactions of this functional group. However, in this symmetric molecule, there are no N-H bonds available for substitution unless one of the pyrimidine groups is first cleaved. If a related precursor with a free N-H on the piperazine were used, it could undergo reactions such as N-alkylation or N-acylation.

At the Pyrimidine Rings: The pyrimidine ring is an electron-deficient heterocycle. It can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the ring. In the synthesis of related compounds, a leaving group like a methylsulfanyl (-SCH₃) group on the 2-position of the pyrimidine is displaced by the piperazine nitrogen to form the C-N bond. nih.gov This indicates that the 2-position of the pyrimidine rings in the title compound is reactive.

Synthesis of Analogs: The general synthesis of such compounds often involves the reaction of a substituted piperazine with two equivalents of a 2-halopyrimidine or a pyrimidine with another suitable leaving group. nih.govresearchgate.net This modular approach allows for the creation of a wide variety of analogs with different substituents on the pyrimidine or piperazine rings.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Buspirone |

| Piperazine |

| Homopiperazine |

| 1,2,3,6-tetrahydropyrazine |

| 1-nitropiperazine |

| N-formylpiperazine |

| Ethylenediamine |

| 2-halopyrimidine |

| 2-methyl-5-pyrimidine formaldehyde |

Applications of 2,2 1,4 Piperazinediyl Bis Pyrimidine D8 in Chemical Research Methodologies

Role in Quantitative Analytical Methodologies Utilizing Isotopic Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for achieving accurate and precise quantification of chemical substances. The method relies on the use of an isotopically labeled version of the analyte as an internal standard. 2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8 is ideally suited for this purpose in the analysis of its non-deuterated counterpart, which has been identified as impurity G in Buspirone preparations. cymitquimica.com

In a typical workflow, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte. The two compounds are nearly identical in their chemical and physical properties, meaning they behave similarly during sample preparation, extraction, and chromatographic separation. However, they are readily distinguishable by a mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms.

For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the parent ions of the analyte and the internal standard will have different mass-to-charge ratios (m/z). researchgate.netrsc.org By monitoring the specific fragmentation patterns of both the labeled and unlabeled compounds, the ratio of their signals can be used to accurately calculate the concentration of the analyte, correcting for any sample loss or matrix effects during the analytical process. The use of a stable isotope-labeled internal standard like this compound is crucial for the development of robust and validated analytical methods required in pharmaceutical quality control and pharmacokinetic studies. nih.govnih.govresearchgate.net

Table 1: Mass Spectrometric Parameters for a Hypothetical IDMS Assay

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2,2'-(1,4-Piperazinediyl)bis-pyrimidine | 243.1 | Varies |

| This compound | 251.2 | Varies |

Note: The exact product ions would be determined during method development.

Utility as a Labeled Precursor or Building Block in the Synthesis of Advanced Chemical Entities

The synthesis of complex molecules often requires the use of specialized building blocks. This compound can serve as a deuterated precursor in the synthesis of more advanced chemical entities, particularly for creating labeled versions of pharmacologically active molecules or their metabolites for research purposes.

The general synthesis of pyrimidine-piperazine derivatives often involves the reaction of a substituted chloropyrimidine with a piperazine (B1678402) derivative. prepchem.comnih.govnih.govchemicalbook.com To synthesize this compound, one would likely employ a deuterated piperazine, such as piperazine-d8, and react it with 2-chloropyrimidine. The resulting labeled compound can then be used in subsequent synthetic steps to introduce the deuterated piperazine-pyrimidine moiety into a larger molecular framework.

The ability to selectively introduce deuterium at specific positions in a molecule is a powerful tool for chemists. beilstein-journals.org These labeled compounds are invaluable for metabolic fate studies, allowing researchers to trace the metabolic pathways of a drug or a drug candidate.

Application as a Molecular Probe for In Vitro Biochemical and Enzyme Studies

Isotopically labeled compounds like this compound have significant applications as molecular probes in in vitro biochemical and enzyme assays. The non-deuterated analog is known to be an agonist of the 5-hydroxytryptamine (5-HT1) receptor. cymitquimica.comchemicalbook.com The deuterated version can be used in competitive binding assays to study the affinity and kinetics of ligand-receptor interactions without the interference from a radioactive signal.

Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. In enzyme-catalyzed reactions, if a carbon-hydrogen bond at a deuterated position is broken in the rate-determining step, the reaction will proceed more slowly. This phenomenon can be exploited to elucidate enzymatic mechanisms. By comparing the enzymatic processing of the deuterated and non-deuterated compound, researchers can gain insights into the specific steps of a metabolic pathway. nih.gov Studies have also shown that different concentrations of deuterium can influence the metabolic activity and proliferation of cells in vitro, highlighting the potential of deuterated compounds to modulate biological processes. nih.gov

Contribution to Structure-Activity Relationship (SAR) Studies of Pyrimidine-Piperazine Derivatives as Molecular Probes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govekb.egekb.eg The pyrimidine (B1678525) nucleus is a common scaffold in many biologically active compounds. nih.gov SAR studies on pyrimidine derivatives often involve modifying various substituents to observe the effect on a biological target. frontiersin.org

The introduction of deuterium, as in this compound, represents a very subtle structural modification. However, this subtle change can have a significant impact on the molecule's metabolic stability. nih.govtandfonline.com If a particular C-H bond is a primary site of metabolic oxidation by enzymes such as cytochrome P450, replacing hydrogen with deuterium can slow down this metabolism, a strategy known as "metabolic switching."

By incorporating this compound into SAR studies, medicinal chemists can:

Identify metabolically labile sites on the pyrimidine-piperazine scaffold.

Determine if metabolism at these sites is critical for the compound's efficacy or contributes to the formation of undesirable metabolites.

Design new analogs with improved pharmacokinetic profiles, potentially leading to drugs with longer half-lives or reduced side effects.

Future Directions and Emerging Research Avenues for 2,2 1,4 Piperazinediyl Bis Pyrimidine D8

Development of Novel Synthetic Approaches for Analogues and Derivatives

The synthesis of 2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8 and its future analogues is foundational to exploring its potential applications. Current synthetic routes to similar, non-deuterated pyrimidine-piperazine structures often involve the condensation of a substituted pyrimidine (B1678525) with a piperazine (B1678402) derivative. For instance, the synthesis of various pyrimidine-piperazine derivatives has been achieved by reacting 2-chloropyrimidines with the corresponding piperazines. nih.govnih.gov

Future research could focus on developing more efficient and versatile synthetic strategies for deuterated analogues. This could involve:

Late-Stage Deuteration: Developing methods for introducing deuterium (B1214612) atoms into the 2,2'-(1,4-Piperazinediyl)bis-pyrimidine scaffold at a later stage of the synthesis. This approach can be more cost-effective and allow for the creation of a wider range of deuterated analogues from a common intermediate.

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the reaction between deuterated piperazine and 2-halopyrimidines. Microwave-assisted synthesis has been shown to be effective in preparing similar non-deuterated compounds, often leading to higher yields and shorter reaction times. jchemrev.com

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis of this compound and its derivatives. Flow chemistry offers precise control over reaction parameters, potentially leading to improved purity and scalability.

The development of a diverse library of analogues, with variations in the pyrimidine and piperazine moieties, will be crucial for structure-activity relationship (SAR) studies and for fine-tuning the compound's properties for specific applications.

Table 1: Potential Synthetic Strategies for Analogues

| Synthetic Approach | Description | Potential Advantages |

| Late-Stage Deuteration | Introduction of deuterium in the final steps of synthesis. | Cost-effective, allows for diverse analogue creation. |

| Microwave-Assisted Synthesis | Use of microwave energy to drive the reaction. | Faster reaction times, potentially higher yields. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Precise control, improved safety and scalability. |

Integration into High-Throughput Screening Platforms for Chemical Interactions

The 1-(2-pyrimidinyl)piperazine substructure, present in the title compound, is a known pharmacophore that interacts with various biological targets, including monoamine oxidase (MAO) and other central nervous system receptors. nih.govwikipedia.org This suggests that 2,2'-(1,4-Piperazinediyl)bis-pyrimidine and its derivatives could have interesting biological activities.

Future research could involve integrating this compound and a library of its analogues into high-throughput screening (HTS) platforms. The purpose of this would not be for therapeutic use, but to identify and characterize chemical interactions. The deuteration would be key in distinguishing the exogenous compound from any potential endogenous molecules in complex biological assays, particularly in mass spectrometry-based screening methods.

Potential HTS applications include:

Identifying Novel Enzyme Inhibitors: Screening against a panel of enzymes to discover new inhibitory activities. The pyrimidine-piperazine scaffold has been associated with the inhibition of enzymes like MAO. nih.gov

Characterizing Receptor Binding: Using radiolabeled or fluorescently tagged versions of the compound to screen for binding affinity against a wide range of receptors. The structural similarity to known CNS-active agents makes this a promising area of investigation. nih.gov

Off-Target Profiling: Employing the deuterated compound to help profile the off-target effects of new drug candidates that share a similar chemical scaffold.

The data generated from such HTS campaigns would be invaluable for understanding the chemical biology of this class of compounds and could lead to the development of new research tools.

Exploration of its Role in Advanced Materials Science or Supramolecular Chemistry Research

The rigid, nitrogen-rich structure of 2,2'-(1,4-Piperazinediyl)bis-pyrimidine suggests its potential as a building block in materials science and supramolecular chemistry. The piperazine and pyrimidine rings can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the self-assembly of complex architectures.

Emerging research could explore:

Crystal Engineering: Investigating the co-crystallization of 2,2'-(1,4-Piperazinediyl)bis-pyrimidine with other molecules to form novel supramolecular structures with interesting properties, such as porosity or specific host-guest recognition capabilities. Studies on simpler piperazine-based systems have shown their ability to form extensive hydrogen-bonded networks. rsc.org

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to construct MOFs. The multiple nitrogen atoms could act as coordination sites for metal ions, potentially leading to materials with applications in gas storage, catalysis, or sensing.

Conductive Polymers: Exploring the incorporation of this molecule into conductive polymer chains. The aromatic pyrimidine rings could facilitate electron transport, and the piperazine linker provides structural flexibility.

The use of the deuterated form, this compound, in these studies would be particularly advantageous for characterization techniques like neutron scattering, which is highly sensitive to the presence of deuterium and can provide detailed structural information about the arrangement of molecules in a material.

Potential as a Reference Standard in Analytical Method Validation for Related Chemical Structures

One of the most immediate and practical future directions for this compound is its expanded use as a reference standard in analytical method validation. Its non-deuterated counterpart is a known impurity of Buspirone, an important pharmaceutical. google.comnih.gov Therefore, a stable, isotopically labeled internal standard is crucial for the accurate quantification of this impurity in pharmaceutical formulations and biological samples.

Future research in this area could focus on:

Developing and Validating Quantitative Assays: Establishing and validating robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of 2,2'-(1,4-Piperazinediyl)bis-pyrimidine in various matrices using the d8-labeled compound as an internal standard.

Pharmacokinetic Studies: While not for therapeutic purposes, the deuterated standard could be used in preclinical studies to accurately trace the metabolic fate of the non-deuterated impurity if it were to be formed in vivo from related drugs.

Reference Material Certification: Undergoing the rigorous process of certifying this compound as a certified reference material (CRM). This would ensure its traceability and quality, making it a benchmark standard for laboratories worldwide.

The availability of a well-characterized deuterated standard will be essential for ensuring the quality and safety of pharmaceuticals that may contain the corresponding non-deuterated impurity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.